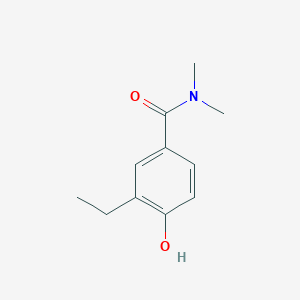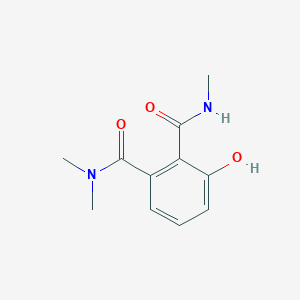
3-Hydroxy-N1,N1,N2-trimethylphthalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-N1,N1,N2-trimethylphthalamide typically involves the reaction of phthalic anhydride with trimethylamine and a hydroxylating agent under controlled conditions . The reaction is carried out in an organic solvent, such as dimethylformamide, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
3-Hydroxy-N1,N1,N2-trimethylphthalamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The amide group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted amides, ketones, and reduced derivatives, depending on the specific reagents and conditions used .
科学的研究の応用
3-Hydroxy-N1,N1,N2-trimethylphthalamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-Hydroxy-N1,N1,N2-trimethylphthalamide involves its interaction with specific molecular targets and pathways. The hydroxyl and amide groups play a crucial role in its binding affinity and reactivity with biological molecules. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed effects .
類似化合物との比較
Similar Compounds
3-Hydroxy-N1,N2,N2-trimethylphthalamide: A closely related compound with similar structural features and properties.
3-Hydroxy-N′-[methyl(2-pyridyl)methylene]-2-naphthohydrazide: Another compound with a hydroxyl group and amide functionality, known for its biological activities.
Uniqueness
3-Hydroxy-N1,N1,N2-trimethylphthalamide is unique due to its specific substitution pattern and the presence of both hydroxyl and trimethylamino groups.
特性
分子式 |
C11H14N2O3 |
|---|---|
分子量 |
222.24 g/mol |
IUPAC名 |
3-hydroxy-1-N,1-N,2-N-trimethylbenzene-1,2-dicarboxamide |
InChI |
InChI=1S/C11H14N2O3/c1-12-10(15)9-7(11(16)13(2)3)5-4-6-8(9)14/h4-6,14H,1-3H3,(H,12,15) |
InChIキー |
KNZZJWYTSATOKX-UHFFFAOYSA-N |
正規SMILES |
CNC(=O)C1=C(C=CC=C1O)C(=O)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


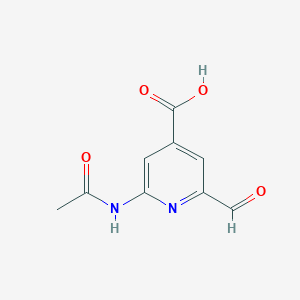
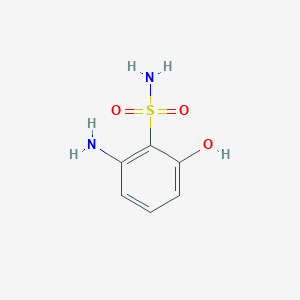
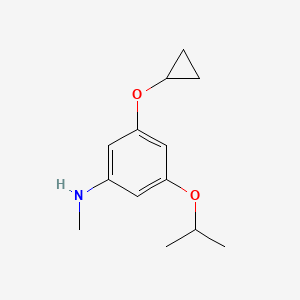
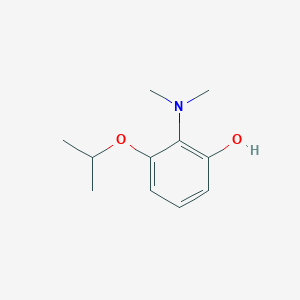
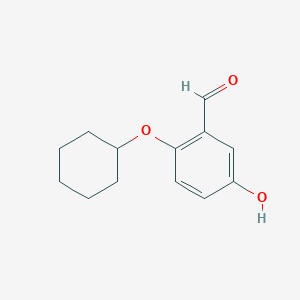
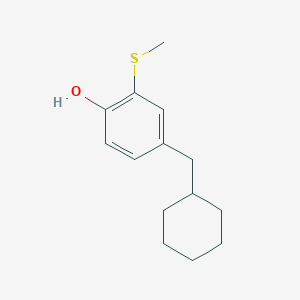

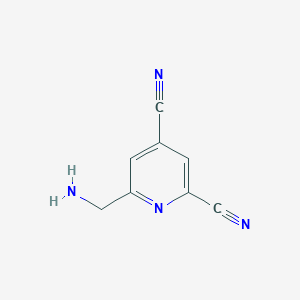

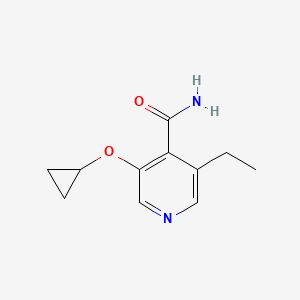
![4-(2-Chlorophenyl)-2,7-diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B14840116.png)
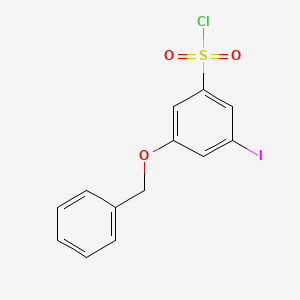
![[2-Iodo-6-(trifluoromethyl)pyridin-4-YL]methylamine](/img/structure/B14840124.png)
